molecular formula C14H14N2O B1451709 (2-Furylmethyl)(1H-indol-6-ylmethyl)amine CAS No. 1030430-14-8

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine

Cat. No. B1451709
M. Wt: 226.27 g/mol
InChI Key: TWKWVRFDGGTNNP-UHFFFAOYSA-N
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Description

“(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 . It’s a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is represented by the formula C14H14N2O .


Physical And Chemical Properties Analysis

The predicted boiling point of “(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is approximately 400.3° C at 760 mmHg. The predicted density is approximately 1.2 g/cm 3, and the predicted refractive index is n 20D 1.65 .

Scientific Research Applications

Synthesis and Intermediate Applications

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine and related compounds have been a focus in the synthesis of various chemical structures. For instance, a study by Ogurtsov and Rakitin (2021) highlighted the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives, which are considered valuable intermediates for the creation of substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Catalytic Applications

Compounds with an indole core, similar to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, have been used in the development of catalysts. Singh et al. (2017) synthesized derivatives such as 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These complexes demonstrated efficiency as catalysts in various chemical reactions (Singh et al., 2017).

Antifungal Applications

The antifungal potential of derivatives of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine has been explored. Suvire et al. (2006) reported that compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine exhibited significant antifungal activity against dermatophytes. This study underscores the potential of these compounds in developing new antifungal agents (Suvire et al., 2006).

Spectral Analysis and Green Chemistry

In a study by Barajas et al. (2008), N-(2-furylmethyl)cinnamamides, which are closely related to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, were synthesized using boric acid as a 'green' catalyst. This process was not only efficient but also environmentally friendly, demonstrating the application of these compounds in green chemistry (Barajas et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-12-5-6-16-14(12)8-11/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKWVRFDGGTNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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